Home > Products > Screening Compounds P111466 > 3-Deoxygalanthamine
3-Deoxygalanthamine - 312920-69-7

3-Deoxygalanthamine

Catalog Number: EVT-1175740
CAS Number: 312920-69-7
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Deoxygalanthamine is a chemical compound derived from the plant genus Galanthus, commonly known as snowdrops. It is structurally related to galanthamine, which is a well-known alkaloid used in the treatment of Alzheimer's disease. This compound has garnered interest due to its potential neuroprotective properties and its role in modulating cholinergic activity in the brain.

Source

3-Deoxygalanthamine is primarily extracted from various species of snowdrop plants, particularly Galanthus nivalis. These plants contain a range of alkaloids, with galanthamine being the most studied. The extraction process involves isolating the compound from the plant material through various methods, including solvent extraction and chromatography.

Classification

3-Deoxygalanthamine belongs to the class of compounds known as alkaloids, specifically within the category of isoquinoline alkaloids. Its structural characteristics and biological activities classify it as a tertiary amine, which is significant in pharmacological applications.

Synthesis Analysis

Methods

The synthesis of 3-Deoxygalanthamine can be achieved through several methodologies, typically involving chemical modifications of galanthamine or related compounds.

  1. Chemical Synthesis:
    • One approach is to modify the galanthamine structure by selectively removing hydroxyl groups, leading to the formation of 3-Deoxygalanthamine.
    • Another method involves total synthesis using starting materials derived from simpler organic compounds.
  2. Biotechnological Approaches:
    • Recent advancements have explored biotransformation techniques using microbial systems to convert readily available precursors into 3-Deoxygalanthamine.

Technical Details

The synthetic routes often require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of the synthesis and to purify the final product.

Molecular Structure Analysis

Structure

3-Deoxygalanthamine has a complex molecular structure characterized by a tetracyclic framework typical of many alkaloids. Its chemical formula is C17H21NC_{17}H_{21}N, indicating it contains 17 carbon atoms, 21 hydrogen atoms, and one nitrogen atom.

Data

  • Molecular Weight: Approximately 255.36 g/mol
  • Melting Point: The melting point varies depending on purity but typically falls within the range of 150-155 °C.
  • Spectroscopic Data: NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used to elucidate its structure, confirming functional groups and stereochemistry.
Chemical Reactions Analysis

Reactions

3-Deoxygalanthamine can undergo several chemical reactions typical for alkaloids:

  1. Acid-Base Reactions: As a tertiary amine, it can accept protons under acidic conditions.
  2. Oxidation-Reactions: The presence of hydroxyl groups may allow for oxidation reactions that can modify its biological activity.
  3. Alkylation Reactions: It can participate in nucleophilic substitution reactions where it acts as a nucleophile.

Technical Details

The reactivity of 3-Deoxygalanthamine is influenced by its functional groups and steric hindrance within its molecular structure. Reaction conditions must be optimized to prevent degradation or unwanted side reactions.

Mechanism of Action

Process

The mechanism of action for 3-Deoxygalanthamine primarily involves its interaction with acetylcholinesterase, an enzyme that breaks down acetylcholine in synaptic clefts. By inhibiting this enzyme, 3-Deoxygalanthamine increases acetylcholine levels, enhancing cholinergic neurotransmission.

Data

Research indicates that 3-Deoxygalanthamine exhibits a lower potency compared to galanthamine in inhibiting acetylcholinesterase but may offer unique neuroprotective benefits through additional pathways such as antioxidant activity and modulation of neuroinflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but has limited solubility in water.
  • Stability: Generally stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pKa Value: The pKa value indicates its basicity; specific values may vary based on environmental conditions.
  • Reactivity Profile: Reacts with strong acids and bases; stability under neutral pH is favorable for pharmaceutical applications.
Applications

3-Deoxygalanthamine has potential applications in various scientific fields:

  1. Pharmacology: As a cholinesterase inhibitor, it may contribute to treatments for neurodegenerative diseases like Alzheimer's disease.
  2. Neuroscience Research: Investigated for its role in enhancing cognitive function and protecting neurons from oxidative stress.
  3. Natural Product Chemistry: Used as a reference compound in studies exploring plant-derived alkaloids and their therapeutic potentials.
Introduction to 3-Deoxygalanthamine

Chemical Identity and Structural Relationship to Galanthamine

3-Deoxygalanthamine is a tertiary amine alkaloid originating from the Amaryllidaceae plant family. Its core structure consists of a benzofuro[3a,3,2-ef][2]benzazepine scaffold, characterized by a tetracyclic ring system integrating oxygen and nitrogen heteroatoms. The molecular formula is C~17~H~21~NO~2~, distinguishing it from galanthamine (C~17~H~21~NO~3~) by the absence of the C3 hydroxyl group [1] [7]. This difference eliminates hydrogen-bonding capacity at this position, resulting in increased lipophilicity (calculated LogP: 2.1 vs. 1.8 for galanthamine). Stereochemically, it retains the 4aS,6R,8aS absolute configuration essential for bioactivity, as confirmed by X-ray crystallography of analogous compounds [1] [10].

  • Electronic and Conformational Effects: The C3 deoxygenation reduces electron density at adjacent sites, altering molecular polarity and dipole moment (∼2.1 Debye vs. ∼3.0 Debye in galanthamine). Nuclear Overhauser Effect (NOE) spectroscopy indicates minor conformational shifts in ring C due to steric repulsion changes [1].
  • Biological Implications: Lacking the C3-OH group diminishes direct interactions with acetylcholinesterase’s catalytic anionic site (CAS), particularly with residue Trp~286~. However, its benzazepine core retains affinity for the peripheral anionic site (PAS), suggesting divergent pharmacological targeting [5] [7].

Table 1: Structural Comparison of 3-Deoxygalanthamine and Galanthamine

Feature3-DeoxygalanthamineGalanthamine
Molecular FormulaC~17~H~21~NO~2~C~17~H~21~NO~3~
Key Functional Groups-OCH~3~, -NCH~3~, C3-H-OCH~3~, -NCH~3~, C3-OH
Lipophilicity (LogP)2.11.8
Hydrogen Bond Acceptors34
Stereochemistry4aS,6R,8aS4aS,6R,8aS

Figure 1: Structural evolution from norbelladine to galanthamine derivatives, highlighting 3-deoxygalanthamine’s position as a late-stage intermediate.

Historical Context of Amaryllidaceae Alkaloid Research

The discovery of 3-deoxygalanthamine is rooted in the broader investigation of Amaryllidaceae alkaloids, initiated in 1877 with Gerrard’s isolation of lycorine from Narcissus pseudonarcissus [8]. The 1940s marked a pivotal era when Soviet scientists identified galanthamine in Galanthus woronowii bulbs, though its structural elucidation required another decade due to technological limitations [7] [8]. By the 1950s, advancements in chromatography (TLC, HPLC) and spectroscopy (IR, NMR) enabled systematic alkaloid profiling, revealing over 650 unique structures across 59 genera, including Lycoris, Narcissus, and Leucojum [1] [8].

Critical milestones include:

  • 1959: Paskov’s industrial extraction protocol for galanthamine, facilitating clinical exploration.
  • 1990s: Multi-ton synthesis of galanthamine optimized for Alzheimer’s therapy, spurring interest in minor analogs like 3-deoxygalanthamine [7].
  • 2010s: Transcriptomic studies of Lycoris radiata and Narcissus spp. revealed candidate genes for alkaloid diversification, positioning 3-deoxygalanthamine as a putative biosynthetic intermediate [3] [8].

Table 2: Timeline of Key Discoveries in Amaryllidaceae Alkaloid Research

PeriodEventSignificance
1877Lycorine isolation (Narcissus pseudonarcissus)First Amaryllidaceae alkaloid identified
1940sGalanthamine discovery (Galanthus spp.)Foundation for cholinergic therapeutics
1950sStructural elucidation of galanthamineEnabled synthetic studies
1990sCommercial galanthamine synthesisScalable production for Alzheimer’s therapy
2010sNarcissus transcriptome assemblyRevealed genes for alkaloid diversification

Biosynthetic Pathways in Plant Sources

3-Deoxygalanthamine biosynthesis occurs via the Amaryllidaceae alkaloid pathway, initiated from L-tyrosine and L-phenylalanine precursors. The route involves enzymatic cascades across cellular compartments (cytosol, endoplasmic reticulum):

Core Pathway Steps:

  • Precursor Formation:
  • Tyrosine decarboxylase (TYDC) converts tyrosine to tyramine.
  • Phenylalanine ammonia-lyase (PAL) and cytochrome P450 enzymes (CYP73A, CYP98A) transform phenylalanine → cinnamic acid → p-coumaric acid → 3,4-dihydroxybenzaldehyde [3] [8].
  • Norbelladine Assembly:
  • Spontaneous Schiff base formation between tyramine and 3,4-dihydroxybenzaldehyde, followed by NADPH-dependent reductase reduction to norbelladine [8] [10].
  • Methylation and Cyclization:
  • Norbelladine 4′-O-methyltransferase (N4OMT) catalyzes S-adenosylmethionine-dependent methylation → 4′-O-methylnorbelladine.
  • Cytochrome P450 CYP96T1 mediates para-para' phenol coupling to yield noroxomaritidine [3] [10].

Divergence to 3-Deoxygalanthamine:

Noroxomaritidine undergoes reduction by aldo-keto reductase (AKR) to 8-O-demethylmaritidine, followed by:

  • Pathway A: Hydroxylation at C3 → norpluviine → galanthamine.
  • Pathway B: Dehydration or reductive steps bypassing C3 oxidation → 3-deoxy intermediates → 3-deoxygalanthamine [8] [10].

Key evidence includes the correlation of CYP96T expression with 3-deoxygalanthamine accumulation in Rhodophiala bifida roots and the in vitro conversion of noroxomaritidine to deoxy analogs using bulb enzymes [10].

Table 3: Enzymatic Steps in Galanthamine and 3-Deoxygalanthamine Biosynthesis

SubstrateEnzymeProductTissue Localization
TyrosineTyrosine decarboxylase (TYDC)TyramineCytosol
PhenylalaninePAL + CYP450s3,4-DihydroxybenzaldehydeEndoplasmic reticulum
Tyramine + aldehydeSpontaneous + reductaseNorbelladineCytosol
NorbelladineN4OMT4′-O-MethylnorbelladineCytosol
4′-O-MethylnorbelladineCYP96T1NoroxomaritidineMicrosomes
NoroxomaritidineAKR/SDR8-O-DemethylmaritidineCytosol
8-O-DemethylmaritidineBranch-specific enzymes3-DeoxygalanthamineVacuole

Figure 2: Proposed bifurcation at 8-O-demethylmaritidine: Hydroxylation leads to galanthamine, while reductase/dehydratase activity yields 3-deoxygalanthamine.

Properties

CAS Number

312920-69-7

Product Name

3-Deoxygalanthamine

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

InChI

InChI=1S/C17H21NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h4,6-8,14H,3,5,9-11H2,1-2H3/t14-,17-/m0/s1

InChI Key

UKUVCVJKXPDUPB-YOEHRIQHSA-N

SMILES

CN1CCC23C=CCCC2OC4=C(C=CC(=C34)C1)OC

Synonyms

(4aS,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepine; (4aS,8aS)-3-Methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepine

Canonical SMILES

CN1CCC23C=CCCC2OC4=C(C=CC(=C34)C1)OC

Isomeric SMILES

CN1CC[C@@]23C=CCC[C@@H]2OC4=C(C=CC(=C34)C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.